(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzymes .
Biochemical Pathways
It is known that 1,2,3-triazoles have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It is known that 1,2,3-triazoles have high chemical stability, which could potentially impact their bioavailability .
Result of Action
It is known that some 1,2,3-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)29-17-8-6-15(7-9-17)19(28)26-11-10-16(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRVTHHLSDZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.